Cas no 15090-11-6 (Piperazine,1-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-)

Piperazine,1-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]- structure
15090-11-6 structure
Product Name:Piperazine,1-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-
CAS No:15090-11-6
MF:C17H24N4O
MW:300.398663520813
CID:175590
PubChem ID:203747
Update Time:2025-04-19

Piperazine,1-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-
    • 1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]piperazine
    • 1-Benzyl-3-methyl-5-(2-(1-piperazinyl)ethoxy)pyrazole
    • DTXSID50164646
    • BRN 0832891
    • 15090-11-6
    • Pyrazole, 1-benzyl-3-methyl-5-(2-(1-piperazinyl)ethoxy)-
    • B-323
    • Inchi: 1S/C17H24N4O/c1-15-13-17(22-12-11-20-9-7-18-8-10-20)21(19-15)14-16-5-3-2-4-6-16/h2-6,13,18H,7-12,14H2,1H3
    • InChI Key: IZXQOIJROMIKGK-UHFFFAOYSA-N
    • SMILES: O(C1=CC(C)=NN1CC1C=CC=CC=1)CCN1CCNCC1

Computed Properties

  • Exact Mass: 300.195
  • Monoisotopic Mass: 300.195
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 42.3Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 485.8°Cat760mmHg
  • Flash Point: 247.6°C
  • Refractive Index: 1.603

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